

Maltose Hydrate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Maltose hydrate*

Cat. No.: B13714373

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For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of excipients and active pharmaceutical ingredients is paramount. Maltose, a disaccharide, is a key carbohydrate used in various formulations. This guide provides an in-depth overview of the chemical identifiers of **maltose hydrate**, specifically its CAS number and molecular weight, alongside related physicochemical properties.

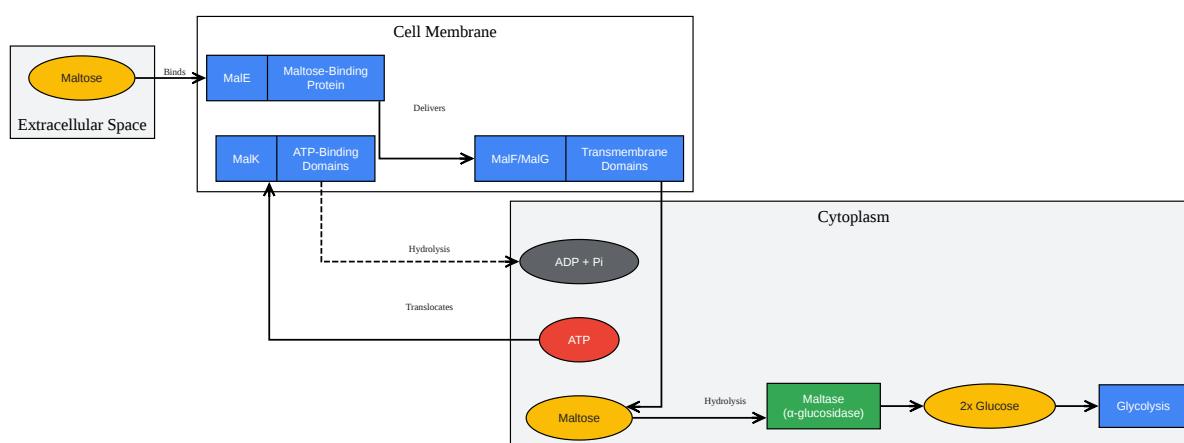
Physicochemical Properties of Maltose Forms

Maltose can exist in two primary forms: monohydrate and anhydrous. The presence of a water molecule in the monohydrate form results in distinct CAS numbers and molecular weights, which are critical for accurate documentation and formulation calculations. The table below summarizes these key identifiers.

Property	Maltose Monohydrate	Anhydrous Maltose
CAS Number	6363-53-7[1][2][3][4][5]	69-79-4[6][7][8]
Molecular Formula	C ₁₂ H ₂₂ O ₁₁ ·H ₂ O[1][2][3]	C ₁₂ H ₂₂ O ₁₁ [6][7][8][9]
Molecular Weight	360.31 g/mol [1][5][6][10]	342.30 g/mol [6][7][8][9]
Synonyms	D-(+)-Maltose monohydrate, 4-O- α-D-glucopyranosyl-D-glucose monohydrate, Maltobiose monohydrate[3][5] [6]	Malt sugar, Maltobiose, 4-O- α-D-glucopyranosyl-D-glucose[6] [7]

Maltose in Biological Systems: Signaling and Transport

Maltose plays a significant role in various biological processes, particularly in microbial metabolism where it serves as a carbon source. The uptake and metabolism of maltose in many bacteria are governed by specific transport and enzymatic pathways. A simplified representation of the maltose transport system in *Escherichia coli* is depicted below. This system is a classic example of an ABC (ATP-binding cassette) transporter.



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Maltose transport and metabolism pathway in *E. coli*.

Experimental Protocol: Quantification of Maltose by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of maltose in various matrices is crucial for quality control and research. HPLC is a widely used and reliable method for this purpose.

Objective: To determine the concentration of maltose in a sample.

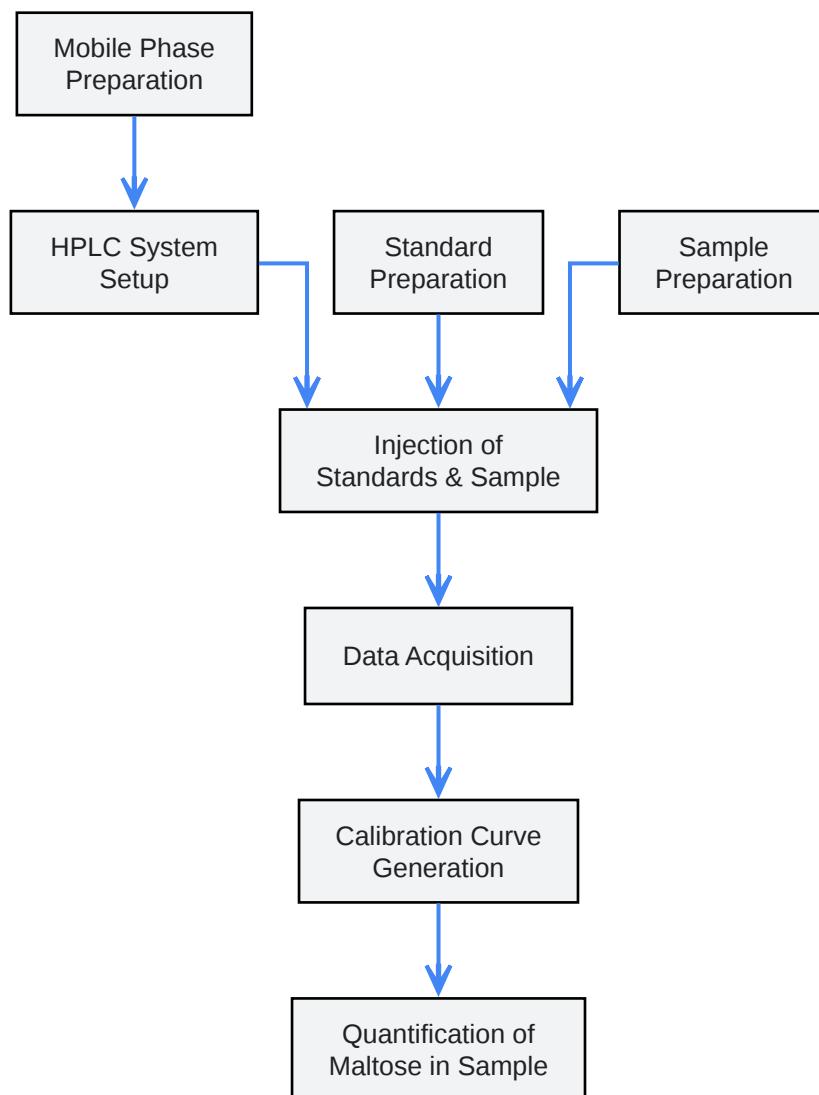
Materials and Reagents:

- HPLC system with a refractive index (RI) detector
- Carbohydrate analysis column (e.g., an amino-based column)
- Maltose monohydrate reference standard (USP grade)[11]
- Acetonitrile (HPLC grade)
- Ultrapure water
- Sample containing maltose
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 µm)

Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
- **Standard Preparation:** Accurately weigh a known amount of maltose monohydrate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
- **Sample Preparation:** Dissolve the sample in the mobile phase. If necessary, perform serial dilutions to bring the maltose concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

- Chromatographic Conditions:
 - Column: Carbohydrate analysis column
 - Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 35 °C
 - Detector: Refractive Index (RI) detector
 - Injection Volume: 20 µL
- Analysis: Inject the calibration standards and the sample solution into the HPLC system.
- Data Analysis:
 - Record the peak areas of the maltose peak for both the standards and the sample.
 - Construct a calibration curve by plotting the peak area versus the concentration of the maltose standards.
 - Determine the concentration of maltose in the sample by interpolating its peak area on the calibration curve.



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General workflow for HPLC analysis of maltose.

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